Proguanil hydrochloride
Description
Properties
IUPAC Name |
1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARMGXPVOFNNNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637-32-1 | |
| Record name | Proguanil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proguanil hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Reaction Mechanism
This compound (1-(4-chlorophenyl)-5-isopropyl-biguanide hydrochloride) is synthesized via a two-step process involving:
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Condensation : Reaction of p-chlorophenylcyanoguanidine (IV) with excess isopropylamine (V) in the presence of a metal salt (e.g., copper sulfate pentahydrate).
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Acidification and Purification : Formation of the hydrochloride salt followed by recrystallization to achieve pharmaceutical-grade purity.
The reaction mechanism proceeds through nucleophilic attack of isopropylamine on the cyanoguanidine moiety, facilitated by copper(II) ions acting as Lewis acids. This step forms a copper-Proguanil complex, which is subsequently decomposed using hydrochloric acid.
Step-by-Step Preparation Process
Reaction Setup and Conditions
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Solvent System : Tetrahydrofuran (THF)-water (1:1 v/v) is preferred over traditional ethanol-water due to enhanced solubility and reduced impurity formation.
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Stoichiometry :
Example 2 (Patent WO2009113092A2):
200 g p-chlorophenylcyanoguanidine, 170 g CuSO₄·5H₂O, and 360 mL isopropylamine are refluxed in 1,200 mL THF and 1,000 mL water for 3 hours. Post-reaction, THF is distilled, and the residue is acidified with HCl to precipitate this compound.
Workup and Isolation
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Acidification : Concentrated HCl is added at 25–30°C to protonate the biguanide intermediate.
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Chelation : Ethylenediaminetetraacetic acid (EDTA) disodium salt replaces sodium sulfide to sequester copper ions, eliminating toxic H₂S gas.
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Crystallization : The crude product is dissolved in hot water (85–95°C), treated with activated charcoal, and cooled to 10–15°C to yield crystals of 81–99.9% purity.
Purification and Recrystallization Strategies
Primary Purification
| Step | Conditions | Outcome |
|---|---|---|
| Dissolution | 85–95°C in H₂O (6.6 L per 235 g) | Removes insoluble impurities |
| Charcoal Treatment | 12 g activated charcoal, 15 min | Adsorbs organic contaminants |
| Hyflo Bed Filtration | Hot filtration | Eliminates fine particulates |
| Cooling Crystallization | 10–15°C for 1 hour | Yields 152 g (64.7% recovery) |
Secondary Recrystallization
To achieve >99.9% purity (HPLC), the primary crystals are dissolved in methanol (60–65°C) and precipitated with ethyl acetate (anti-solvent) at 10–15°C. This step reduces residual solvents and inorganic salts.
Comparative Analysis of Traditional vs. Improved Methods
Key Advancements
XRPD Characterization
The X-ray powder diffraction (XRPD) pattern of this compound (Fig. 1 in WO2009113092A2) confirms crystalline uniformity, with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.2°.
Optimization Strategies for Industrial Scale-Up
Solvent Recovery
Temperature Control
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Reflux : Maintained at 65–70°C to prevent side reactions.
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Crystallization : Strict cooling to 10–15°C ensures narrow crystal size distribution.
Quality Control and Analytical Validation
HPLC Analysis
Chemical Reactions Analysis
Types of Reactions: Proguanil hydrochloride undergoes various chemical reactions, including:
Oxidation: Proguanil can be oxidized to form its active metabolite, cycloguanil.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Proguanil can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Cycloguanil: The primary active metabolite formed through oxidation.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Malaria Treatment and Prophylaxis
Combination Therapy
Proguanil is commonly used in combination with atovaquone (Malarone) for treating acute uncomplicated falciparum malaria. Studies have shown that this combination exhibits high efficacy, particularly in regions with high chloroquine resistance. For instance, a clinical trial indicated a 99% efficacy rate when both drugs were administered together compared to 66% with atovaquone alone and 8% with proguanil alone .
Prophylactic Use
Proguanil is effective as a prophylactic agent against malaria. A systematic review concluded that atovaquone-proguanil is well-tolerated and effective for malaria chemoprophylaxis, particularly for travelers to areas where other antimalarials may be less effective due to resistance . The drug's rapid absorption and high bioavailability enhance its suitability for preventive measures.
Case Studies and Clinical Trials
Efficacy Against Drug-Resistant Strains
In a study involving patients with drug-resistant P. falciparum, the combination of atovaquone and proguanil was administered to children and adults returning from endemic regions. While two cases showed treatment failure potentially due to genetic mutations conferring resistance, one adult patient responded well, indicating that partial immunity may play a role in treatment outcomes .
Adverse Effects
A case report highlighted esophageal ulcers in a patient taking atovaquone/proguanil prophylactically after swallowing the medication dry. This incident underscores the importance of proper administration methods to avoid adverse effects .
Research Applications
Investigating Drug Resistance
Research continues into the genetic mechanisms behind resistance to proguanil and its combinations. Studies have identified mutations in the cytochrome b gene associated with resistance, emphasizing the need for ongoing surveillance of drug efficacy .
Potential in HIV/AIDS Treatment
There is emerging interest in evaluating proguanil's effectiveness in individuals with HIV/AIDS, particularly given their increased vulnerability to opportunistic infections like malaria. Further research is warranted to assess its cost-effectiveness and safety profile in this population .
Data Table: Overview of this compound Applications
| Application Type | Description | Efficacy/Outcomes |
|---|---|---|
| Malaria Treatment | Used with atovaquone for acute falciparum malaria | 99% efficacy when combined |
| Prophylaxis | Preventive use for travelers | Well-tolerated; effective |
| Drug Resistance Research | Investigating genetic mutations affecting efficacy | Identified mutations linked to resistance |
| HIV/AIDS Potential | Assessing effectiveness in immunocompromised patients | Further research needed |
Mechanism of Action
Proguanil hydrochloride exerts its antimalarial effects by inhibiting the enzyme dihydrofolate reductase in the malaria parasite. This inhibition blocks the biosynthesis of purines and pyrimidines, essential for DNA synthesis and cell multiplication. As a result, the parasite’s nuclear division is halted, preventing its reproduction and spread within the host .
Comparison with Similar Compounds
Mechanism of Action
Key Differences :
Pharmacokinetics
Clinical Implications :
Efficacy and Resistance Profile
Combination Advantages :
Formulation and Stability
BCS Classification and Solubility
| Compound | BCS Class | Solubility | Permeability |
|---|---|---|---|
| Proguanil HCl | 3 | High (soluble in acidic buffers) | Inconclusive (conservative Class 3) |
| Atovaquone | 2 | Low (lipophilic) | High |
Regulatory Impact :
- Proguanil’s BCS Class 3 status simplifies formulation development but requires rigorous dissolution testing .
Biological Activity
Proguanil hydrochloride, also known as chlorguanide, is an antimalarial medication primarily used for the prevention and treatment of malaria. It functions as a prodrug, with its active metabolite, cycloguanil, playing a crucial role in its biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, safety profile, and relevant case studies.
Proguanil exerts its antimalarial effects primarily through the inhibition of dihydrofolate reductase (DHFR) in the malaria parasite. This enzyme is vital for the folic acid cycle, which is essential for DNA synthesis and cellular division. By inhibiting DHFR, cycloguanil prevents the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting nucleic acid synthesis and ultimately leading to the death of the parasite.
Key Mechanisms:
- Inhibition of DHFR : Cycloguanil specifically inhibits parasitic DHFR, which is critical for folate metabolism.
- Impact on Nucleic Acid Synthesis : The inhibition leads to a failure in DNA synthesis and cell division in malaria parasites such as Plasmodium falciparum and Plasmodium vivax .
Efficacy in Clinical Studies
Proguanil is often used in combination with atovaquone (as Malarone) for enhanced efficacy against malaria. A systematic review indicated that atovaquone/proguanil showed a prophylactic efficacy of 95.8% against malaria infections, significantly superior to placebo .
Clinical Trial Data:
Safety Profile
The safety profile of this compound is generally favorable. A review of multiple studies indicated that adverse outcomes related to proguanil exposure during pregnancy were rare, with miscarriage rates comparable to those seen in the general population .
Adverse Effects Noted:
- Gastrointestinal Issues : Nausea and vomiting are common but usually mild.
- Esophageal Ulcers : A case study highlighted severe esophageal ulcers in a patient who swallowed the medication dry without water .
- Pregnancy Outcomes : Limited data suggests no significant increase in miscarriage or stillbirth rates associated with proguanil use during pregnancy .
Case Study 1: Esophageal Ulcers
A 23-year-old medical student developed severe retrosternal pain after taking atovaquone/proguanil without water. This case underscores the importance of proper administration methods to avoid complications such as esophageal ulcers .
Case Study 2: Efficacy Against Drug-Resistant Malaria
In a clinical trial comparing atovaquone/proguanil with chloroquine for treating acute P. falciparum malaria, atovaquone/proguanil demonstrated a 100% cure rate compared to only 8% for chloroquine. This highlights its effectiveness against drug-resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
